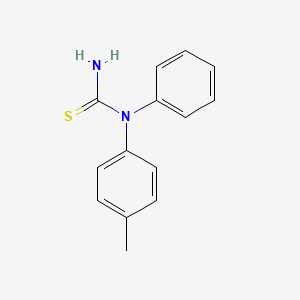

N-(4-Methylphenyl)-N-phenylthiourea

Description

BenchChem offers high-quality N-(4-Methylphenyl)-N-phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methylphenyl)-N-phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16830-17-4 |

|---|---|

Molecular Formula |

C14H14N2S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

1-(4-methylphenyl)-1-phenylthiourea |

InChI |

InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16(14(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,17) |

InChI Key |

ZYNSFFFIRCLLFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity of N-(4-Methylphenyl)-N'-phenylthiourea Derivatives

Executive Summary

The N-(4-Methylphenyl)-N'-phenylthiourea scaffold represents a critical pharmacophore in medicinal chemistry, distinguished by its versatile 1,3-disubstituted thiourea core . While nomenclature often varies, the most biologically significant isomer is the 1,3-derivative (also known as 1-phenyl-3-(4-methylphenyl)thiourea). This guide analyzes the scaffold's potent activity as a urease inhibitor , its emerging role in anticancer therapeutics (targeting EGFR and VEGFR), and its efficacy against multidrug-resistant (MDR) bacterial strains .

This document synthesizes structural causality with experimental protocols, providing a self-validating framework for researchers exploring this chemical space.

Chemical Architecture & Synthesis[1]

Structural Definition

The core structure consists of a central thiourea moiety (

-

IUPAC Name: 1-(4-methylphenyl)-3-phenylthiourea[1]

-

Molecular Formula:

-

Key Feature: The thione (

) group acts as a soft base, making it an exceptional chelator for soft metal ions (e.g.,

Synthesis Protocol

The most robust synthetic route involves the nucleophilic addition of an aromatic amine to an aryl isothiocyanate. This reaction is generally quantitative and requires no heavy metal catalysts.

Standard Operating Procedure (SOP):

-

Reagents: 4-Methylaniline (p-Toluidine) [1.0 eq] and Phenyl isothiocyanate [1.0 eq].

-

Solvent: Ethanol or Acetone (anhydrous).

-

Conditions: Reflux for 2–4 hours.

-

Workup: Cool to room temperature; the product precipitates. Filter and recrystallize from ethanol.

Diagram 1: General Synthesis Pathway

Pharmacological Profiles[3][4]

Urease Inhibition (Primary Indication)

The 1,3-disubstituted thiourea derivatives are among the most potent non-hydroxamic acid inhibitors of urease (EC 3.5.1.5).

-

Clinical Relevance: Urease allows Helicobacter pylori to survive in the acidic gastric environment. Inhibition eradicates the bacteria, treating gastritis and peptic ulcers.

-

Mechanism: The sulfur atom of the thiourea coordinates with the bi-nickel (

) center of the urease active site, preventing urea hydrolysis. -

Potency: Derivatives often exhibit

values in the low micromolar range (

Anticancer Activity

Recent studies highlight the efficacy of this scaffold against breast (MCF-7) and lung (A549) cancer lines.[2]

-

Target: EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[3]

-

Observation: The lipophilic 4-methyl group enhances membrane permeability, while the thiourea core forms hydrogen bonds with the ATP-binding pocket of EGFR.

-

Cytotoxicity:

values typically range from

Antimicrobial & Antifungal[1]

-

Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

-

SAR Insight: Activity decreases against Gram-negative bacteria due to the impermeable outer membrane, unless specific lipophilic carriers (e.g., trifluoromethyl groups) are added.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing this scaffold. The biological activity is governed by electronic and steric effects on the two phenyl rings.

Diagram 2: SAR Logic Map

Key SAR Findings:

-

The Thione (C=S): Essential. Replacing

with -

N-H Protons: At least one free

is usually required for hydrogen bonding within the enzyme pocket. -

Ring Substitutions:

-

Electron-Withdrawing Groups (EWG): Placing

, -

Electron-Donating Groups (EDG): Additional methyl or methoxy groups often decrease activity unless they provide specific steric fits.

-

Quantitative Data Summary

Table 1: Comparative Bioactivity Profile of Thiourea Derivatives

| Compound Variant | Target | Activity Metric ( | Reference Standard |

| N-(4-Methylphenyl)-N'-phenylthiourea | Urease | Thiourea ( | |

| 4-Nitro derivative | Urease | Acetohydroxamic Acid | |

| 3,4-Dichloro derivative | S. aureus | MIC: | Ciprofloxacin |

| 4-Methyl derivative | MCF-7 (Cancer) | Doxorubicin |

Note: Values are aggregated from representative literature ranges for this class.

Experimental Protocols

Urease Inhibition Assay (Jack Bean Urease)

Objective: Determine the

-

Preparation: Dissolve test compound in 10% DMSO to prepare stock solutions (

). -

Enzyme Mix: Incubate

of Jack bean urease ( -

Substrate Addition: Add

of urea buffer ( -

Reaction: Incubate for 15 min at

. -

Detection: Add

of phenol-hypochlorite reagent (Indophenol method). Measure absorbance at 630 nm . -

Calculation:

.

Antimicrobial Microdilution Assay

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Inoculum: Prepare bacterial suspension (S. aureus) adjusted to

McFarland standard. -

Plating: In a 96-well plate, add

of Mueller-Hinton broth. -

Dilution: Perform serial 2-fold dilutions of the thiourea derivative (starting at

). -

Incubation: Add

of inoculum; incubate at -

Readout: The lowest concentration with no visible turbidity is the MIC.

Mechanism of Action: Molecular Docking[6]

Diagram 3: Urease Active Site Interaction

Mechanistic Insight:

Molecular docking studies consistently show the thiourea sulfur atom bridging the two paramagnetic nickel ions (

References

-

Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas. Source: European Journal of Medicinal Chemistry.[4][5] Context: Establishes the core protocol for urease inhibition and SAR of the phenyl-thiourea class.

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Source: Journal of Pharmacy & Pharmacognosy Research. Context: Demonstrates the cytotoxicity of modified phenylthioureas against MCF-7 and HeLa cell lines.[6]

-

N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Source: PMC (National Institutes of Health). Context: detailed mechanistic insight into the binding mode of thioureas in the urease pocket.

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Source: MDPI (Molecules). Context: Provides comparative MIC data for thiourea derivatives against S. aureus and M. smegmatis.

Sources

- 1. N-(4-Methoxyphenyl)-N'-phenylthiourea | C14H14N2OS | CID 686507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. jppres.com [jppres.com]

A Guide to the Crystal Structure Analysis of N-Aryl Thioureas: A Case Study of a Phenylthiourea Analogue

This technical guide provides a comprehensive overview of the methodologies and insights involved in the crystal structure analysis of N-aryl thiourea derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] Due to the absence of publicly available crystallographic data for N-(4-Methylphenyl)-N-phenylthiourea, this guide will utilize a closely related analogue, (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea, as a representative case study to illustrate the core principles and experimental workflows.[3]

Introduction: The Significance of N-Aryl Thioureas

N-aryl thioureas are a versatile class of organic compounds characterized by a thiourea core bonded to at least one aryl group. Their utility spans a wide range of applications, including their roles as enzyme inhibitors, potential therapeutic agents, and precursors in organic synthesis.[1][2] The biological activity and material properties of these molecules are intrinsically linked to their three-dimensional structure and the non-covalent interactions they form in the solid state. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for elucidating these structural details, providing crucial insights for rational drug design and the development of novel materials.

Synthesis and Crystallization: The Foundation of Structural Analysis

The synthesis of N-aryl thioureas is typically achieved through a straightforward condensation reaction. The general approach involves the reaction of an aryl isothiocyanate with a primary or secondary amine. In the case of our target compound, N-(4-Methylphenyl)-N-phenylthiourea, the synthesis would involve the reaction of phenyl isothiocyanate with 4-methylaniline. A generalized synthetic scheme for phenylthiourea derivatives involves heating an aniline derivative with hydrochloric acid and ammonium thiocyanate, followed by reflux and crystallization.[4]

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is crucial and can significantly influence crystal growth and quality.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis of the Thiourea Derivative:

-

Dissolve 0.1 mole of the appropriate aniline derivative (e.g., 4-methylaniline) in a suitable solvent.

-

Add 0.1 mole of the corresponding isothiocyanate (e.g., phenyl isothiocyanate) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or evaporation of the solvent.

-

-

Crystallization:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

-

Alternatively, the slow evaporation of a dilute solution of the compound at room temperature can yield high-quality single crystals over a period of days to weeks.

-

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Workflow of Crystal Structure Determination

The journey from a single crystal to a refined three-dimensional structure involves several key stages. This workflow is a self-validating system, with checks and balances at each step to ensure the integrity of the final model.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of a Representative Analogue: (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea

As a case study, we will examine the crystal structure of (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea.[3] This compound shares key structural motifs with our target molecule, including the N-phenyl and N-(4-methylphenyl) groups attached to a thiourea core.

Crystallographic Data

The following table summarizes the key crystallographic data for the analogue compound.[3]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇N₃S |

| Formula Weight | 283.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5881 (3) |

| b (Å) | 5.7355 (2) |

| c (Å) | 26.9746 (7) |

| β (°) | 108.670 (2) |

| Volume (ų) | 1551.91 (8) |

| Z | 4 |

| Temperature (K) | 291 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

Molecular Structure

The molecular structure of the analogue reveals an E configuration.[3] The aminothiourea unit is nearly planar, and the tolyl and phenyl rings are twisted with respect to this plane.[3] This twisting is a common feature in N-aryl thioureas and is influenced by steric hindrance and electronic effects.

Figure 2: A 2D representation of the molecular structure of (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules of the analogue are linked by intermolecular N—H···S hydrogen bonds.[3] These interactions are a hallmark of thiourea derivatives and play a crucial role in stabilizing the crystal packing. Additionally, weaker C—H···S interactions are also observed.[3] These hydrogen bonds create a network of molecules, forming a stable three-dimensional supramolecular architecture. The study of these non-covalent interactions is vital for understanding the physical properties of the material and for crystal engineering.

Conclusion and Future Perspectives

The crystal structure analysis of N-aryl thioureas provides invaluable information about their molecular conformation and intermolecular interactions. This knowledge is fundamental for understanding their structure-activity relationships and for designing new molecules with tailored properties. While the specific crystal structure of N-(4-Methylphenyl)-N-phenylthiourea remains to be determined, the analysis of a close analogue demonstrates the power of single-crystal X-ray diffraction in this field. Future work should focus on obtaining single crystals of the title compound to provide a complete and accurate picture of its solid-state structure. Such studies will undoubtedly contribute to the ongoing development of thiourea derivatives for a wide range of applications in medicine and materials science.

References

-

Zhang, Y.-L., Wu, C.-Z., & Zhang, F.-J. (2011). (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1547. [Link]

-

Ejaz, S., Ali, S., Hameed, A., Shah, S. A. A., Khan, M., & Ahmad, M. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 35(3), 589-604. [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)-N'-phenylthiourea. Retrieved February 17, 2026, from [Link]

-

Saeed, A., Mumtaz, A., & Flörke, U. (2010). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. European Journal of Chemistry, 1(2), 73-75. [Link]

-

PubChem. (n.d.). 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea. Retrieved February 17, 2026, from [Link]

-

Yeo, C. I., & Tiekink, E. R. T. (2019). Crystal structure of 3-[methyl(phenyl)amino]-1-phenylthiourea, C14H15N3S. Zeitschrift für Kristallographie-New Crystal Structures, 234(4), 733-735. [Link]

-

Li, Q., Wang, H., & Jian, F. (2008). Synthesis and Crystal Structure of N, N ′-(p-phenyl)-bis-(p-nitro) benzoylthiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(5), 1238-1244. [Link]

-

International Journal of Creative Research Thoughts. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT, 11(3). [Link]

Sources

Substituted Phenylthiourea Compounds: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of Phenylthiourea

Substituted phenylthiourea derivatives represent a fascinating and highly versatile class of organic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. The core phenylthiourea scaffold, characterized by a thiourea group attached to a phenyl ring, provides a unique combination of structural features that impart a wide spectrum of biological activities. The presence of nitrogen and sulfur atoms allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. Furthermore, the phenyl ring serves as a modifiable platform where the introduction of various substituents can fine-tune the compound's physicochemical properties and, consequently, its biological efficacy.

This technical guide offers an in-depth exploration of substituted phenylthiourea compounds, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental choices, self-validating protocols, and a robust foundation of authoritative references. We will delve into the synthesis, biological activities, mechanisms of action, and structure-activity relationships of these remarkable compounds, providing both foundational knowledge and practical insights for their application in research and development.

I. Synthesis of Substituted Phenylthiourea Derivatives: A Practical Approach

The synthesis of substituted phenylthiourea derivatives is generally straightforward, making them readily accessible for research purposes. The most common and versatile method involves the reaction of a substituted aniline with a source of thiocyanate. This section details the underlying chemistry and provides step-by-step protocols for the synthesis of these compounds.

Core Synthetic Strategy: The Reaction of Anilines with Thiocyanates

The fundamental principle behind the synthesis of N-monosubstituted phenylthioureas is the reaction of an aniline derivative with an isothiocyanate generated in situ from a thiocyanate salt, typically ammonium or potassium thiocyanate, in an acidic medium. The acid protonates the aniline, which then reacts with the thiocyanate ion.

A general workflow for this synthesis is depicted below:

Detailed Experimental Protocol: Synthesis of 4-Bromophenylthiourea

This protocol provides a detailed, step-by-step method for the synthesis of a representative halogenated phenylthiourea derivative.[1]

Materials:

-

4-Bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium Thiocyanate (NH₄SCN)

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 0.1 mole of 4-bromoaniline in a mixture of 9 mL of concentrated HCl and 25 mL of distilled water.

-

Heat the solution to 60-70°C for approximately 1 hour with stirring.

-

Cool the mixture in an ice bath for about 1 hour.

-

Slowly add a solution of 0.1 mole of ammonium thiocyanate in a minimal amount of water to the cooled mixture.

-

Reflux the resulting solution for 4 hours.

-

Pour the hot reaction mixture into 200 mL of cold distilled water with continuous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromophenylthiourea.

Microwave-Assisted Synthesis: An Efficient Alternative

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. This approach is also applicable to the synthesis of phenylthiourea derivatives.[2]

Procedure:

-

Prepare the initial reaction mixture as described in steps 1-4 of the conventional protocol.

-

Transfer the solution to a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor for approximately 15 minutes at a suitable power level to maintain the reaction temperature.

-

Follow steps 6-9 of the conventional protocol for work-up and purification.

Synthesis of N-Acyl/Aroyl-N'-phenylthiourea Derivatives

N-Acyl/Aroyl-N'-phenylthiourea derivatives, which often exhibit enhanced biological activity, can be synthesized through the acylation of a pre-formed phenylthiourea.[3]

Protocol for N-(2,4-dichloro)benzoyl-N'-phenylthiourea: [3][4]

-

Dissolve 8 mmol of N-phenylthiourea in 10 mL of dry tetrahydrofuran (THF) and 1.0 mL of triethylamine.

-

Cool the mixture in an ice bath with constant stirring.

-

Add a solution of 7 mmol of 2,4-dichlorobenzoyl chloride in a minimal amount of dry THF dropwise.

-

After 30 minutes at low temperature, heat the mixture to reflux (approximately 100°C) for 8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the THF by vacuum evaporation to yield the crude product.

-

Purify the product by recrystallization.

II. Characterization of Substituted Phenylthiourea Compounds

The structural elucidation of newly synthesized phenylthiourea derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. Characteristic absorption bands include the N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1000-1300 cm⁻¹), and C=O stretching for N-acyl derivatives (around 1650-1700 cm⁻¹).[5][6] Aromatic C-H and C=C stretching vibrations are also observed.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The N-H protons typically appear as broad singlets in the downfield region (δ 8.0-12.0 ppm). Aromatic protons resonate in the range of δ 6.5-8.5 ppm, and their splitting patterns can help determine the substitution pattern on the phenyl ring. Protons of alkyl or alkoxy substituents will have characteristic chemical shifts and multiplicities.[5][7][8]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the downfield region (δ 175-185 ppm). The carbonyl carbon of N-acyl derivatives resonates around δ 165-175 ppm. Aromatic carbons and carbons of other substituents will have their characteristic chemical shifts.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule.[5]

Table 1: Representative Spectroscopic Data for N-(4-t-butylbenzoyl)-N'-phenylthiourea [5]

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | 3224 & 1602 (N-H stretch), 1676 (C=O amide), 1602 & 1497 (C=C Aromatic), 1075 & 830 (C=S) |

| ¹H NMR (DMSO-d₆, ppm) | δ 1.36 (s, 9H, C(CH₃)₃), δ 7.28 (t, 1H, Ar-H), δ 7.42 (t, 2H, Ar-H), δ 7.54 (d, 2H, Ar-H), δ 7.72 (d, 2H, Ar-H), δ 7.84 (d, 2H, Ar-H), δ 9.17 (s, 1H, O=C-NH-C=S), δ 12.67 (s, 1H, S=C-NH-Ar) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 31.1 (3C, C(CH₃)₃), δ 35.3 (1C, C(CH₃)₃), δ 124.2 (2C, Ar), δ 126.3 (2C, Ar), δ 126.9 (2C, Ar), δ 127.6 (1C, Ar), δ 128.7 (2C, Ar), δ 128.9 (1C, Ar), δ 137.7 (1C, Ar), δ 157.8 (1C, Ar), δ 167.0 (1C, C=O), δ 178.5 (1C, C=S) |

| HRMS (m/z) | (M-H)⁻ = 311.1210 (Calculated Mass = 311.1218) |

III. Biological Activities of Substituted Phenylthiourea Compounds

Substituted phenylthiourea derivatives have demonstrated a remarkable range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Substituted phenylthioureas have emerged as a promising scaffold in this regard, exhibiting activity against a broad spectrum of bacteria and fungi.[1][9]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

Halogen Substitution: The presence of halogen atoms (F, Cl, Br) on the phenyl ring is a key determinant of antimicrobial activity.[9][10]

-

Fluorine substitution, especially multiple fluorine atoms, has been shown to enhance antifungal activity.[9]

-

Chlorine and bromine-containing derivatives exhibit significant activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[9] Dichloro-substituted compounds often show potent activity.[11]

-

-

Electron-Withdrawing Groups: In general, the presence of electron-withdrawing groups on the phenyl ring tends to enhance antimicrobial activity.[10][12]

-

Alkyl and Alkoxy Groups: The introduction of alkyl and alkoxy substituents can also modulate antimicrobial activity, with their effect often being dependent on their position and size.[13]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Phenylthiourea Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | Methicillin-resistant Staphylococci | 2 | [14] |

| Halogenphenylthiourea Cu(II) complexes | Mycobacterium tuberculosis | 4 | [14] |

| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2-32 | [11] |

Mechanism of Antimicrobial Action: The antimicrobial mechanisms of phenylthiourea derivatives are multifaceted and can involve the inhibition of essential microbial enzymes. Some derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[12][14]

Anticancer Activity

Substituted phenylthioureas have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them attractive candidates for the development of novel anticancer agents.[15]

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Halogen and Trifluoromethyl Groups: The presence of halogen atoms and trifluoromethyl (-CF₃) groups on the phenyl ring is often associated with potent anticancer activity.[16] For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has shown strong cytotoxic effects.

-

N-Acyl/Aroyl Substitution: Acylation or arolation at the N' position can significantly enhance cytotoxic activity. The nature of the substituent on the benzoyl ring also plays a crucial role.

Table 3: Anticancer Activity (IC₅₀, µM) of Selected Phenylthiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon) | 1.5 | [16] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast) | 2.83 | [5] |

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | MCF-7 (breast) | 0.31 | |

| Halogenated bis-phenylthiourea derivatives | K-562 (leukemia) | Potent | [17] |

Mechanism of Anticancer Action: The anticancer mechanisms of phenylthiourea derivatives are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

-

Enzyme Inhibition: Some derivatives act as inhibitors of crucial enzymes in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and HER-2.[5] Tyrosinase inhibition is another reported mechanism.[18][19]

-

Induction of Apoptosis: Many substituted phenylthioureas exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[17] This is often mediated through the activation of caspases, key executioner enzymes in the apoptotic cascade.[17][20]

-

Modulation of Signaling Pathways: These compounds have been shown to interfere with critical signaling pathways, including:

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[20]

-

Wnt/β-catenin Pathway: Inhibition of the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, proliferation, and migration.[16]

-

-

Generation of Reactive Oxygen Species (ROS): Some derivatives can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[17]

The following diagram illustrates the multifaceted anticancer mechanisms of substituted phenylthiourea compounds:

Agricultural Applications

The biological activity of substituted phenylthiourea derivatives extends to the agricultural sector, where they have shown promise as insecticides and herbicides.[21][22] Their mode of action in these applications often involves the disruption of key physiological processes in insects and plants.

Table 4: Efficacy of Phenylthiourea Derivatives in Agricultural Applications [21]

| Compound/Derivative | Target Pest/Weed | Efficacy | Reference |

| Pyrimidine thiourea 4d | Brassica napus L. (root growth) | 81.5% inhibition at 100 µg/mL | [21] |

| N-benzoyl-N'-(p-dimethylamino)-phenylthiourea | Housefly larvae | Marked inhibition of imago emergence | [22] |

IV. Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activity of substituted phenylthiourea compounds.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well, except for the negative control wells.

-

Include positive control wells (microorganism without compound) and negative control wells (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells by treating them with the test compound for a specified duration.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

V. Conclusion and Future Perspectives

Substituted phenylthiourea compounds have unequivocally established themselves as a privileged scaffold in the realm of drug discovery and development. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them an attractive area for continued research. The insights into their structure-activity relationships and mechanisms of action provide a solid foundation for the rational design of new and more effective therapeutic agents.

Future research in this field should focus on several key areas:

-

Expansion of Chemical Diversity: The synthesis and evaluation of novel phenylthiourea derivatives with a wider range of substituents and heterocyclic moieties will be crucial for discovering compounds with improved potency and selectivity.

-

Elucidation of Molecular Targets: While significant progress has been made, the precise molecular targets for many of the observed biological activities remain to be fully elucidated. Advanced techniques such as proteomics and chemoproteomics can be employed to identify these targets.

-

In Vivo Studies: While many in vitro studies have demonstrated the potential of these compounds, more extensive in vivo studies in animal models are needed to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: The formulation of phenylthiourea derivatives into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy while minimizing potential side effects.

References

- BenchChem. (2025).

- Strzyga-Łach, O., et al. (2023). 1,3-Disubstituted thiourea derivatives: Promising anticancer agents targeting key molecular pathways. European Journal of Pharmacology.

- IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.

- Bielenica, A., et al. (2021).

- Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)

- Koch, T. R., et al. (2025). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Letters in Drug Design & Discovery.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.

- Thirusangu, P., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.

- Kesuma, D., et al. (2021). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Journal of Applied Pharmaceutical Science.

- IJRASET. (2021). Synthesis Characterization and Biological Evaluation of Nitro Amidinothioureas. International Journal for Research in Applied Science & Engineering Technology.

- Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.

- Ahmed, A. A., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of the Iranian Chemical Society.

- Abcam. (n.d.). Annexin V detection protocol for apoptosis.

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Bielenica, A., et al. (2023). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie.

- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research.

- Pingaew, R., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Bielenica, A., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules.

- MDPI. (2024).

- An Efficient, Facial and Green Synthesis of Substituted Thiourea. Journal of the Korean Chemical Society.

- BenchChem. (2025). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.

- ICT. (n.d.). Annexin V-FITC Apoptosis Assay Kit.

- Bielenica, A., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules.

- Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.

- Organic Syntheses Procedure. (n.d.). α-PHENYLTHIOUREA.

- Celen, A. O., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules.

- PubChem. (n.d.). Phenylthiourea.

- BenchChem. (2025).

- ResearchGate. (n.d.). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d).

- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and antimicrobial activities of substituted phenylthioureas.

- Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.

- ResearchGate. (n.d.).

- RSC Publishing. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review.

- ResearchGate. (2023).

- Abcam. (n.d.). Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715).

- ResearchGate. (2015). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds.

- Li, A., et al. (2014).

- Ubaya Repository. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line.

- Google Patents. (n.d.).

- ResearchGate. (2025). Synthesis of new 1-phenyl-3-{4-[(2E)

- SciSpace. (1976).

- MDPI. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis.

- SSRN. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2.

- Ishida, A., et al. (2017). Comprehensive Synthesis of Photoreactive Phenylthiourea Derivatives for the Photoaffinity Labeling. ChemistrySelect.

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijcrt.org [ijcrt.org]

- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 5. jppres.com [jppres.com]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. mdpi.com [mdpi.com]

- 12. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 20. ovid.com [ovid.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scispace.com [scispace.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. docs.abcam.com [docs.abcam.com]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Potential Therapeutic Targets of N-(4-Methylphenyl)-N-phenylthiourea: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)-N-phenylthiourea belongs to the N,N'-diarylthiourea class of compounds, a chemical scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct experimental data on N-(4-Methylphenyl)-N-phenylthiourea is limited, this guide synthesizes the current body of knowledge on structurally related thiourea derivatives to elucidate its most probable therapeutic targets. By examining the established anticancer, antimicrobial, antiviral, and enzyme-inhibitory activities of its analogs, we provide a predictive framework for its mechanism of action and a rationale for future investigational pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering both a high-level overview of potential applications and detailed experimental protocols for target validation.

Introduction to N,N'-Diarylthioureas: A Scaffold of Therapeutic Promise

The thiourea core, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a versatile pharmacophore. The N,N'-diaryl substitution, as seen in N-(4-Methylphenyl)-N-phenylthiourea, imparts a specific set of physicochemical properties, including lipophilicity and hydrogen bonding capabilities, that facilitate interactions with a variety of biological targets.[1] Research has demonstrated that these derivatives possess a wide spectrum of pharmacological effects, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] The biological activity is often modulated by the nature and position of substituents on the phenyl rings, which can influence electron density, molecular conformation, and binding affinity to target proteins.[2][3] This guide will systematically explore the most promising therapeutic avenues for N-(4-Methylphenyl)-N-phenylthiourea based on the robust evidence from its chemical congeners.

Premier Therapeutic Area: Oncology

The most extensively documented therapeutic potential for N,N'-diarylthioureas lies in oncology. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, and several key molecular targets have been identified.[2][4][5]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of anticancer action for thiourea derivatives is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[6][7] EGFR is a critical mediator of cell proliferation, survival, and metastasis, and its overexpression is a hallmark of many cancers.

-

Mechanistic Insight: N-benzoyl-N'-phenylthiourea derivatives have been shown to be effective inhibitors of EGFR and HER-2, another member of the ErbB family of receptors.[6][7] Molecular docking studies predict that compounds like N-(4-t-butylbenzoyl)-N'-phenylthiourea bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[6][8] The thiourea moiety can form crucial hydrogen bonds within the active site, while the aryl rings engage in hydrophobic and van der Waals interactions.

Below is a proposed signaling pathway illustrating the inhibitory action of N-(4-Methylphenyl)-N-phenylthiourea on the EGFR pathway.

Caption: Proposed inhibition of the EGFR signaling cascade by N-(4-Methylphenyl)-N-phenylthiourea.

Induction of Apoptosis and Modulation of Key Cancer Pathways

Beyond direct enzyme inhibition, diarylthiourea derivatives trigger programmed cell death (apoptosis) and interfere with other critical cancer-related pathways.

-

Caspase Activation: Treatment of colorectal and prostate cancer cells with 1,3-disubstituted thioureas leads to a significant increase in the activity of caspases 3 and 7, which are executioner caspases in the apoptotic cascade.[4]

-

NF-κB Inhibition: The transcription factor NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is common in cancer. Certain thiourea derivatives have been shown to decrease NF-κB activation in cancer cells.[4]

-

VEGF Secretion Suppression: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. Diarylthioureas can suppress the secretion of VEGF from cancer cells, thereby potentially inhibiting tumor angiogenesis.[4]

Quantitative Data: Cytotoxicity of Diarylthiourea Analogs

The following table summarizes the cytotoxic activity of various substituted diarylthiourea derivatives against different human cancer cell lines, providing a comparative basis for the potential efficacy of N-(4-Methylphenyl)-N-phenylthiourea.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.31 | [9] |

| N-(4-chlorobenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.49 | [9] |

| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 | [5] |

| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 | [5] |

| 3,4-dichlorophenylthiourea | PC3 (Prostate) | 6.9 | [5] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | - | [6][8] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | - | [6][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of N-(4-Methylphenyl)-N-phenylthiourea in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Therapeutic Targets

Substituted phenylthioureas have demonstrated broad-spectrum antimicrobial activity, indicating their potential as leads for new anti-infective agents.[10][11]

Inhibition of Bacterial Type II Topoisomerases

A key target for antibacterial thiourea derivatives is the family of type II topoisomerases (DNA gyrase and topoisomerase IV).[12] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics like fluoroquinolones.

-

Mechanistic Insight: Thiourea derivatives can interfere with the activity of these enzymes, leading to DNA damage and bacterial cell death.[12] The specific interactions likely involve the thiourea core and the aryl substituents binding to pockets within the enzyme-DNA complex, stabilizing the cleaved-DNA state. This mechanism is particularly attractive as it can be effective against drug-resistant strains.[12]

The workflow for identifying topoisomerase inhibitors is depicted below.

Caption: A typical workflow for the discovery of novel topoisomerase inhibitors.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiourea derivatives against various pathogens.

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-chloro-3-nitrophenylthiourea derivative | Staphylococcus aureus | 0.5-2 | [12] |

| 4-chloro-3-nitrophenylthiourea derivative | Mycobacterium tuberculosis | (2-4x more potent than Isoniazid) | [12] |

| Tris-thiourea derivative | E. faecalis, P. aeruginosa | 40-50 | [1] |

| Substituted Phenylthiourea | Salmonella typhimurium, E. coli | Active | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare Bacterial Inoculum: Culture bacteria in an appropriate broth medium to log phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of N-(4-Methylphenyl)-N-phenylthiourea in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Therapeutic Targets

Several N,N'-diphenylthiourea derivatives have been identified as inhibitors of viral replication, particularly against picornaviruses like Coxsackie virus.[13][14]

-

Mechanistic Insight: The precise mechanism is not fully elucidated but is believed to involve interference with viral entry or replication processes. Structure-activity relationship (SAR) studies have revealed key structural features essential for antiviral activity:

-

An intact -NHC(=S)NH- group.

-

The presence of a hydroxyl or amino substituent on one of the phenyl rings.

-

A specific distance (6.68-6.75 Å) between the sulfur atom and the XH substituent.

-

A trans conformation of the -C(=S)NH- group bound to the substituted ring.[14]

-

While N-(4-Methylphenyl)-N-phenylthiourea does not possess a hydroxyl or amino group, its potential for antiviral activity cannot be entirely dismissed without experimental validation, as other interactions may contribute to a lesser extent or against different viral targets. Some thiourea derivatives have also shown activity against HIV-1 and HIV-2.[15]

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., Coxsackievirus B1) for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of N-(4-Methylphenyl)-N-phenylthiourea.

-

Incubation: Incubate the plates for 2-3 days until viral plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Other Potential Enzyme Targets

The thiourea scaffold is a known inhibitor of several enzymes, suggesting additional therapeutic possibilities.

-

Phenoloxidase (Tyrosinase): Phenylthiourea is a well-characterized competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[16][17][18] The inhibition constant (Ki) for phenylthiourea is approximately 0.21 µM.[16][18] This suggests that N-(4-Methylphenyl)-N-phenylthiourea could be a potential agent for treating hyperpigmentation disorders. It may also inhibit tyrosinase-related protein 1 (TYRP1).[19]

-

5-Lipoxygenase (5-LOX): Certain thiourea derivatives are capable of inhibiting 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[1] This points to a potential anti-inflammatory application.

-

Indoleamine 2,3-dioxygenase (IDO1): While studied more in the context of N,N-diphenylurea, the structural similarity suggests a potential for thiourea analogs to inhibit IDO1, an immunosuppressive enzyme that is a target in cancer immunotherapy.[20][21]

Conclusion and Future Directions

While direct experimental evidence for N-(4-Methylphenyl)-N-phenylthiourea is yet to be established, the extensive research on the N,N'-diarylthiourea class provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation are in oncology , targeting receptor tyrosine kinases like EGFR and inducing apoptosis, and in antimicrobial drug development, with a focus on inhibiting bacterial type II topoisomerases. Furthermore, its potential as an antiviral agent and an inhibitor of enzymes like tyrosinase warrants exploration.

Future research should focus on the systematic in vitro and in vivo evaluation of N-(4-Methylphenyl)-N-phenylthiourea against these predicted targets. Head-to-head comparisons with established drugs and other thiourea analogs will be crucial in determining its therapeutic index and potential for clinical development. The experimental protocols provided in this guide offer a starting point for these essential validation studies.

References

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). Google Scholar.

- Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR.

- Karakuş, S., et al. (2009). Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. PubMed.

- Substituted heterocyclic thiourea compounds as a new class of anti-allergic agents inhibiting IgE/Fc epsilon RI receptor mediated mast cell leukotriene release. (2003, March 20). PubMed.

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.

- 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. (2019, March 11). MDPI.

- Galabov, A. S., & Velichkova, E. H. (1974). Antiviral activity of N-phenyl-N'-aryl- or alkylthiourea derivatives in Coxsackie virus infections in mice. PubMed.

- Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. (2016, June 15). PubMed.

- Galabov, A. S., et al. (1980). Structure-activity relationship of diphenylthiourea antivirals. PubMed.

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023, October 20). MDPI.

- Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Compar

- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.

- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023, February 8). Journal of Pharmacy & Pharmacognosy Research.

- Ryazanova, A. D., et al. (2012).

- Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. Semantic Scholar.

- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2020, March 25). Google Scholar.

- (PDF) Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells.

- Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2021, June 23). MDPI.

- 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024, November 5). PubMed.

- N,N'-Diphenylthiourea, 98%. Fisher Scientific.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

- Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023, June 19). Google Scholar.

- Synthesis and activity study of novel N,N-diphenylurea deriv

- MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N. Rasayan.

- Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020, January 30). PMC - NIH.

- (PDF) The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase.

- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2025, August 7).

- (PDF) Synthesis and Biological Evaluation of Arylthiourea Derivatives with Antitubercular Activity.

- Thanigaimalai, P., et al. (2011). Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. PubMed.

- N-(4-Methoxyphenyl)-N'-phenylthiourea. PubChem.

- Phenylthiourea (Phenylthiocarbamide). MedChemExpress.

- Li, Z., et al. (2012). Phenylthiourea Specifically Reduces Zebrafish Eye Size. PLOS One.

- PRODUCT INFORM

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Substituted heterocyclic thiourea compounds as a new class of anti-allergic agents inhibiting IgE/Fc epsilon RI receptor mediated mast cell leukotriene release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jppres.com [jppres.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral activity of N-phenyl-N'-aryl- or alkylthiourea derivatives in Coxsackie virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 21. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of N-arylthiourea derivatives

An In-depth Technical Guide to the Discovery and History of N-arylthiourea Derivatives for Researchers, Scientists, and Drug Development Professionals.

Abstract

N-arylthiourea derivatives constitute a versatile and highly significant class of organic compounds, distinguished by a thiocarbonyl group flanked by at least one aryl-substituted nitrogen atom. Their journey, originating from foundational 19th-century organic synthesis, has evolved into a multidisciplinary field of research. The unique structural motif of N-arylthioureas, particularly the (thio)urea functionality, allows for critical hydrogen bonding interactions with a multitude of biological targets, rendering them privileged scaffolds in medicinal chemistry.[1] This guide provides a comprehensive exploration of their historical discovery, fundamental synthesis methodologies, the evolution of their applications across medicine and agriculture, and detailed experimental protocols for their preparation and evaluation. We delve into the causality behind experimental choices and the structure-activity relationships that govern their diverse biological effects, offering field-proven insights for professionals in drug development and scientific research.

A Journey Through Time: Historical Milestones

The story of N-arylthiourea derivatives is intrinsically linked to the broader history of organic chemistry. The path to their discovery was paved by groundbreaking work on their simpler structural analogs, urea and thiourea.

-

1828: The Dawn of Organic Synthesis: The journey begins with German chemist Friedrich Wöhler's landmark synthesis of urea from inorganic starting materials (ammonium cyanate).[1][2] This pivotal moment shattered the prevailing doctrine of vitalism and laid the conceptual groundwork for the laboratory synthesis of all organic molecules.[1][2]

-

1873: The Advent of Thiourea: Nearly half a century later, Polish chemist Marceli Nencki synthesized thiourea, the sulfur analog of urea, by replacing the oxygen atom with sulfur.[1] This opened a new chapter, allowing chemists to explore the unique properties conferred by the thiocarbonyl group.

-

Late 19th Century: Foundational Synthesis: Following the discovery of thiourea, the late 19th century was a period of foundational and exploratory synthesis. The reaction between amines and isothiocyanates emerged as a fundamental and robust method for preparing a vast array of substituted thiourea derivatives, including the N-aryl class.[3]

-

Early 20th Century: Pioneering Biological Investigations: The therapeutic potential of synthetic organic compounds began to be systematically explored in the early 20th century. The pioneering efforts of Nobel laureate Paul Ehrlich in developing chemotherapy, with his work on trypan red analogues containing a urea moiety, established a paradigm for modern drug discovery and inspired the investigation of related structures like thioureas for therapeutic purposes.[1] This era saw the first forays into understanding the biological activities of these compounds, leading to the discovery of derivatives with antitubercular properties, such as thioacetazone.[1]

Core Synthesis Methodologies

The preparation of N-arylthiourea derivatives is primarily achieved through a few reliable synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Primary Synthesis Route: From Isothiocyanates

The most common and versatile method for synthesizing N,N'-disubstituted thioureas involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

General Protocol:

-

An aryl isothiocyanate is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, acetone, or acetonitrile).

-

An equimolar amount of the desired amine (aryl or alkyl) is added to the solution.

-

The reaction mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.[4][5]

The mechanism relies on the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.

Caption: Diverse applications of the N-arylthiourea scaffold.

Medicinal Chemistry

The thiourea framework is a privileged structure in drug design. [1]* Anticancer Activity: Many derivatives show promise in oncology by inhibiting cancer cell growth and overcoming treatment resistance. [4]Their mechanisms can involve targeting signaling pathways or inducing apoptosis. [4]* Antibacterial and Antifungal Activity: The global threat of antimicrobial resistance has spurred research into new anti-infective agents. [4]Thiourea derivatives have demonstrated potent activity against various bacteria and fungi, including Mycobacterium tuberculosis. [1][4]* Antiviral Activity: Certain N-arylthioureas have been identified as inhibitors of viral replication, including activity against HIV. [6]* Anticonvulsant Properties: The search for novel antiepileptic drugs has led to the synthesis of N-aryl-N'-heteroaryl-substituted thioureas, some of which exhibit significant anticonvulsant effects. [7]

Agricultural Chemistry

Thiourea derivatives are crucial in modern agriculture for crop protection. [8][9][10]* Insecticides: They can act as potent insect growth regulators, disrupting the life cycle of pests. [8][11]A prominent commercial example is Diafenthiuron. [11]* Fungicides and Herbicides: Their ability to inhibit essential metabolic pathways in fungi and plants makes them effective fungicides and herbicides, protecting crops from diseases and weeds. [8][9][12]

Detailed Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols provide a self-validating system for synthesis and preliminary biological screening.

Protocol: Synthesis of 1-(4-chlorophenyl)-3-phenylthiourea

This protocol details a representative synthesis.

Materials & Equipment:

-

4-chlorophenyl isothiocyanate

-

Aniline

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

-

Rotary evaporator

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-chlorophenyl isothiocyanate (1.70 g, 10 mmol) in 30 mL of anhydrous DCM.

-

Add aniline (0.93 g, 10 mmol) dropwise to the solution at room temperature while stirring.

-

Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

-

A white precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold DCM to remove any unreacted starting materials.

-

Dry the product under vacuum. The yield should be high (>90%).

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to validate its identity and purity.

Caption: Experimental workflow for a typical N-arylthiourea synthesis.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines how to test the synthesized compounds for antibacterial activity.

Materials & Equipment:

-

Synthesized thiourea derivative

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Incubator

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the thiourea compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of N-arylthiourea derivatives is highly dependent on the nature and position of substituents on the aryl rings. Understanding these Structure-Activity Relationships (SAR) is crucial for designing more potent and selective compounds. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly alter antibacterial or anticancer efficacy.

Table 1: Example Biological Activities of N-Arylthiourea Derivatives

| Compound ID | Aryl Substituent (R1) | Second Substituent (R2) | Target Organism/Cell Line | Activity (IC₅₀/MIC in µM) | Reference |

| 1 | 4-Chlorophenyl | Phenyl | S. aureus | 45 µg/mL | [4] |

| 2 | 4-Nitrophenyl | Benzoyl | E. coli | 50 µg/mL | [4] |

| 3 | 2-Methylphenyl | 4-Iodophenyl | Breast Cancer (MCF-7) | 7-20 µM | [4] |

| 4 | Phenyl | Phosphonate group | Pancreatic Cancer | 3-14 µM | [4] |

This table is illustrative. Actual values are highly dependent on the specific derivative and assay conditions.

The data consistently shows that modifications to the aryl rings can tune the biological activity, a key principle in medicinal chemistry and drug development.

Conclusion and Future Directions

From their 19th-century origins, N-arylthiourea derivatives have evolved into a cornerstone of modern chemical and biological research. Their straightforward synthesis, coupled with a remarkable diversity of biological activities, ensures their continued relevance. Future research will likely focus on developing chiral thiourea catalysts for asymmetric synthesis, creating novel derivatives with enhanced selectivity for specific biological targets to minimize side effects, and expanding their application in materials science and organocatalysis. [13]The rich history and proven potential of the N-arylthiourea scaffold guarantee it will remain a fertile ground for discovery for years to come.

References

- The Discovery and Evolution of N-Aryl Thiourea Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.

-

Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046–1064. Available at: [Link]

-

Thiourea. (2010, March 16). American Chemical Society. Retrieved February 17, 2026, from [Link]

-

Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved February 17, 2026, from [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Hilaris Publisher. Retrieved February 17, 2026, from [Link]

-

Shafique, S., Shafique, Z., & Majeed, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

-

Užarević, K., Stilinović, V., & Kaitner, B. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1740–1752. Available at: [Link]

-

thiourea derivatives methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 17, 2026, from [Link]

-

Thiourea Derivatives in Agrochemical Discovery and Development. (2025, April 7). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Thiourea Derivatives in Agrochemical Discovery and Development. (2025, April 16). PubMed. Retrieved February 17, 2026, from [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved February 17, 2026, from [Link]

-

Jarrahpour, A. A., et al. (1997). Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. Archiv der Pharmazie, 330(7), 207-10. Available at: [Link]

- Application of Thiourea Derivatives in Agricultural Research as Pesticides: Detailed Application Notes and Protocols. (n.d.). Benchchem.

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: N-(4-Methylphenyl)-N'-phenylthiourea as a Tyrosinase Inhibitor

Introduction & Scientific Rationale

Tyrosinase (EC 1.14.18.[1][2]1) is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[3][4] Hyperactivation of tyrosinase is linked to hyperpigmentation disorders (e.g., melasma, age spots) and enzymatic browning in food handling.[1][2]

N-(4-Methylphenyl)-N'-phenylthiourea (also referred to as 1-(4-methylphenyl)-3-phenylthiourea) belongs to the class of 1,3-disubstituted thioureas . These compounds are potent tyrosinase inhibitors that function primarily through the chelation of the binuclear copper active site. Unlike Kojic acid (a competitive inhibitor that binds the entrance), thioureas often exhibit mixed-type or competitive inhibition with high affinity due to the sulfur atom's ability to coordinate with copper ions (

Structural Clarification

-

Target Compound: 1-(4-methylphenyl)-3-phenylthiourea (N,N'-disubstituted).

-

Note: While "N-(4-Methylphenyl)-N-phenylthiourea" could imply a 1,1-substitution, the 1,3-disubstituted scaffold is the established pharmacophore for tyrosinase inhibition. This guide focuses on the 1,3-isomer as the bioactive standard.

Chemical Properties & Preparation

| Property | Specification |

| IUPAC Name | 1-(4-methylphenyl)-3-phenylthiourea |

| Molecular Weight | ~242.34 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility (DMSO) | Soluble (>20 mg/mL) |

| Solubility (Water) | Poor / Insoluble |

| Stability | Stable at -20°C (Solid); Use fresh stock solutions. |

Stock Solution Protocol

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a 100 mM master stock.

-

Example: Dissolve 24.2 mg of compound in 1 mL DMSO.

-

-